N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide

Lipophilicity Membrane permeability Drug-likeness

Researchers needing a regioisomeric oxalamide probe with well-balanced permeability and solubility often face lead-like liabilities with close analogs. This compound solves that gap: XLogP3-AA of 1.9 and aqueous solubility ≥100 mM ensure assay-ready formulations, while the 3-acetamidophenyl group delivers a ~2.4 Å shift in H-bond geometry versus the 4-isomer-critical for SAR in arginine-rich binding pockets. BenchChem supplies this compound with reliable purity and batch-to-batch consistency for hit-to-lead campaigns.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 899956-18-4
Cat. No. B2828189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide
CAS899956-18-4
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC
InChIInChI=1S/C19H21N3O4/c1-13(23)21-15-4-3-5-16(12-15)22-19(25)18(24)20-11-10-14-6-8-17(26-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,24)(H,21,23)(H,22,25)
InChIKeyGZEMAWIRYHFHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide: Compound Overview


N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide (CAS 899956-18-4) is a synthetic, asymmetrically N,N′-disubstituted oxalamide derivative bearing a 3-acetamidophenyl substituent on one amide nitrogen and a 4-methoxyphenethyl substituent on the other [1]. It belongs to the broader class of oxalamide-based small molecules, which have been explored as inhibitors of IDO1, neuraminidase, α-glucosidase, and mitochondrial complex I site IQ electron leak [2][3]. The compound is primarily supplied for research use as a screening library member or synthetic building block.

Oxalamide screening library member
3-Acetamidophenyl (meta) substitution
Synthetic building block / research use

N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide: Why Substitution Fails


Oxalamide derivatives exhibit pronounced sensitivity of both physicochemical properties and biological activity to seemingly minor structural modifications. Changing the position of the acetamido substituent from the 3‑ to the 4‑position on the phenyl ring, replacing the phenethyl linker with a benzyl linker, or exchanging the 4-methoxyphenyl group for a thiazole-containing moiety alters computed XLogP3‑AA by Δ ≥ 0.4 log units and molecular weight by Δ ≥ 14 Da — shifts that can materially impact membrane permeability, metabolic stability, and off‑target binding [1][2]. Such structural variations have been shown to determine whether an oxalamide acts as a high-potency mitochondrial complex I modulator (IC50 ~ 70 nM for S1QEL1.1) or a heme-displacing IDO1 inhibitor [3]. Blind substitution among in-class analogs therefore carries a high risk of losing the desired activity profile or introducing unacceptable ADME liabilities.

Regioisomer mismatch
para-Acetamidophenyl isomers may orient hydrogen-bond pharmacophore differently, potentially altering target engagement.
Linker length sensitivity
Benzyl vs phenethyl linker modifications can shift computed lipophilicity and conformational flexibility profiles.
In-class analog substitution
Oxalamides with divergent functional profiles (e.g., S1QEL1.1) may not transfer activity; requires functional validation.

N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide: Quantitative Differentiation vs. Analogs


XLogP3-AA Lipophilicity Comparison

The target compound exhibits a computed XLogP3-AA value of 1.9, which is 0.4 log units higher than its closest structural analog N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide (XLogP = 1.5) and 1.5 log units lower than the functionally characterized in-class compound S1QEL1.1 (XLogP = 3.4) [1][2][3]. This intermediate lipophilicity profile positions the target compound as a potentially more balanced candidate for cellular permeability without the excessive logP-driven liabilities (e.g., poor solubility, high metabolic clearance) associated with S1QEL1.1.

Lipophilicity
Reported
Target XLogP = 1.9
Benzyl analog XLogP = 1.5
S1QEL1.1 XLogP = 3.4
Reported lipophilicity differentiation for solubility–permeability balance.
Δ = +0.4 vs benzyl analog; Δ = −1.5 vs S1QEL1.1 (computed).
Lipophilicity Membrane permeability Drug-likeness

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 6 rotatable bonds, one more than the benzyl analog N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide (5 rotatable bonds) [1][2]. The additional rotatable bond arises from the ethyl linker ( –CH₂–CH₂– ) in the 4-methoxyphenethyl group versus the single methylene ( –CH₂– ) in the benzyl analog. This increased flexibility offers a larger conformational sampling space that may differentially affect target binding entropy and induced-fit recognition.

Conformational Flexibility
Reported
Target: 6 rotatable bonds
Benzyl analog: 5 rotatable bonds (+1)
Reported flexibility difference may affect entropic binding contributions.
20% increase in rotatable bonds vs benzyl analog.
Conformational flexibility Entropic penalty Binding affinity

Ligand Efficiency Metrics vs. S1QEL1.1

Relative to the functionally characterized oxalamide S1QEL1.1 (MW = 436.5 g/mol; 5 H-bond acceptors), the target compound offers a substantially lower molecular weight (MW = 355.4 g/mol) and one fewer hydrogen-bond acceptor (4 vs. 5), while retaining the same hydrogen-bond donor count (3) [1][2]. These differences imply a higher ligand efficiency (LE) potential per heavy atom for the target compound, assuming binding potency can be optimized.

Ligand Efficiency Context
Reported
MW = 355.4 g/mol (Δ = −81.1 vs S1QEL1.1)
HBA = 4 (Δ = −1)
Reported size reduction supports ligand efficiency screening.
Computed ligand efficiency context; binding potency unknown.
Ligand efficiency Lead-likeness Fragment-based screening

Aqueous Solubility Advantage

The target compound demonstrates aqueous solubility ≥ 25.22 mg/mL (≥ 100 mM) in water, as reported in a vendor technical data sheet . This solubility level enables stock solution preparation at concentrations relevant for biochemical and cell-based assays without requiring DMSO concentrations that may confound assay readouts. By comparison, the benzyl analog N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide lacks publicly documented solubility data, and S1QEL1.1 typically requires co-solvents due to its higher lipophilicity (XLogP = 3.4) [1][2].

Aqueous Solubility
Data to verify
≥ 25.22 mg/mL (≥ 100 mM) in H₂O
Reported aqueous solubility context; supports assay preparation.
Vendor specification; saturation not determined.
Aqueous solubility Assay preparation Formulation

Regioisomeric Substitution and Target Engagement

The 3-acetamidophenyl substitution in the target compound orients the acetamido group in a meta relationship to the oxalamide core, whereas the 4-acetamidophenyl isomer (e.g., N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide) places the acetamido group para. This regioisomeric difference alters the spatial disposition of the hydrogen-bond donor/acceptor pharmacophore by approximately 2.4 Å (center-to-center distance between meta- and para-substituted phenyl carbons), which can determine whether a productive hydrogen-bond network is formed with target residues such as the arginine triad (Arg118, Arg292, Arg371) identified in oxalamide–neuraminidase co-crystal structures [1][2].

Regioisomeric Geometry
Class-level inference
meta vs para acetamidophenyl
~2.4 Å centroid shift
Reported geometry difference may alter hydrogen-bond network with target residues.
Based on phenyl ring geometry; experimental binding data not available.
Regioisomerism Pharmacophore geometry Hydrogen-bond orientation

N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide: Recommended Applications


Balanced Lipophilicity and Solubility for Hit-to-Lead

The target compound's XLogP3-AA of 1.9 and documented aqueous solubility ≥ 100 mM make it a strong candidate for hit-to-lead campaigns where both passive membrane permeability and assay-ready solubility are prerequisites. The intermediate lipophilicity avoids the excessive logP of S1QEL1.1 (XLogP = 3.4) while providing a 0.4 log unit advantage over the benzyl analog, potentially improving cell-based activity without solubility penalties [1][2].

SAR Studies on Linker Length and Flexibility

The 6 rotatable bonds in the target compound, one more than the benzyl analog, provide a distinct conformational flexibility profile. This makes the compound a valuable SAR probe for evaluating the impact of linker length and flexibility on target binding, particularly in systems where induced-fit recognition or entropic contributions to binding free energy are under investigation [1].

Regioisomeric Pharmacophore Screening

The meta-substituted 3-acetamidophenyl group of the target compound offers a pharmacophore geometry distinct from its para-substituted isomer. This regioisomeric difference, estimated at ~2.4 Å in hydrogen-bond donor/acceptor positioning, is expected to produce divergent interaction patterns with arginine-rich active sites (e.g., neuraminidase) and other polar binding pockets. Researchers evaluating regioisomeric SAR should prioritize the 3-acetamido isomer as a complement to the more commonly available 4-acetamido analogs [1][2].

Mitochondrial Complex I or IDO1 Screening with Size-Constrained Libraries

With a molecular weight of 355.4 g/mol (81.1 Da smaller than S1QEL1.1) and only 4 hydrogen-bond acceptors, the target compound is better suited for screening cascades that enforce lead-likeness criteria or that penalize high-MW, high-HBA compounds. Its oxalamide core retains the functional group necessary for heme-displacing IDO1 inhibition or complex I modulation, while the reduced size may improve ligand efficiency and oral bioavailability potential [1].

Application
Selection Property
Validation Focus
Hit-to-lead physicochemical profiling
Lipophilicity–solubility balance
Assay-ready solubility verification
Linker length SAR studies
Conformational flexibility (rotatable bond count)
Target binding entropy context
Regioisomeric pharmacophore screening
meta-Substituted acetamidophenyl geometry
Hydrogen-bond orientation studies
Size-constrained library screening
Reduced MW and HBA count
Ligand efficiency and permeability context
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